molecular formula C10H17N3 B15071138 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B15071138
M. Wt: 179.26 g/mol
InChI Key: XRIOUMQSNUFMPQ-UHFFFAOYSA-N
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Description

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the condensation of a suitable hydrazine derivative with a ketone or aldehyde, followed by cyclization. One common method includes the reaction of isopropyl hydrazine with a cyclic ketone under acidic conditions to form the desired indazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, some indazole derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other indazole derivatives, such as:

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-propan-2-yl-4,5,6,7-tetrahydro-1H-indazol-4-amine

InChI

InChI=1S/C10H17N3/c1-6(2)10-9-7(11)4-3-5-8(9)12-13-10/h6-7H,3-5,11H2,1-2H3,(H,12,13)

InChI Key

XRIOUMQSNUFMPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC2=C1C(CCC2)N

Origin of Product

United States

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